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molecular formula C14H11ClN2OS B8302358 2-(4-Chlorobenzylthio)benzo[d]oxazol-5-amine

2-(4-Chlorobenzylthio)benzo[d]oxazol-5-amine

Cat. No. B8302358
M. Wt: 290.8 g/mol
InChI Key: WHCAUTSBZBIMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501713B2

Procedure details

To a suspension of 2-(4-chlorobenzylthio)-5-nitrobenzo[d]oxazole (220 mg, 0.70 mmol) in ethanol/water (5 mL/5 mL) at 90° C. was added ammonium chloride (75 mg, 1.4 mmol), followed by iron powder (192 mg, 3.44 mmol). The resulting mixture was stirred for 4 h at 90° C. After cooling, ethyl acetate was added and the solution was passed through a pad of Celite®. The organic layer was then washed with brine, dried over anhydrous MgSO4 and evaporated to afford 190 mg (94%) of the title compound (LCMS RT=6.54 min, MH+ 290.9)
Name
2-(4-chlorobenzylthio)-5-nitrobenzo[d]oxazole
Quantity
220 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
192 mg
Type
catalyst
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][S:7][C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[Cl-].[NH4+].C(OCC)(=O)C>C(O)C.O.[Fe]>[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][S:7][C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
2-(4-chlorobenzylthio)-5-nitrobenzo[d]oxazole
Quantity
220 mg
Type
reactant
Smiles
ClC1=CC=C(CSC=2OC3=C(N2)C=C(C=C3)[N+](=O)[O-])C=C1
Name
ethanol water
Quantity
5 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
75 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
192 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(CSC=2OC3=C(N2)C=C(C=C3)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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